CID 24960071
CID 24960071
RVX-297 is a BD2 selective inhibitor of BET bromodomains. RVX-297 is structurally related to the clinical compound RVX-208, currently undergoing phase III clinical trials for the treatment of cardiovascular diseases, but is distinctly different in its biological and pharmacokinetic profiles. RVX-297 preferentially binds to the BD2 domains of the BET bromodomain and Extra Terminal (BET) family of protein. Selective inhibition of either BD1 or BD2 can have significant implications on differential gene expression, which possibly can be further linked to the specific disease indication.
Brand Name:
Vulcanchem
CAS No.:
1044871-04-6
VCID:
VC0542104
InChI:
InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28)
SMILES:
CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC
Molecular Formula:
C24H29N3O4
Molecular Weight:
423.5 g/mol
CID 24960071
CAS No.: 1044871-04-6
Inhibitors
VCID: VC0542104
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1044871-04-6 |
---|---|
Product Name | CID 24960071 |
Molecular Formula | C24H29N3O4 |
Molecular Weight | 423.5 g/mol |
IUPAC Name | 2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) |
Standard InChIKey | PQZDYFRDRHRZGF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC |
SMILES | CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC |
Canonical SMILES | CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC |
Appearance | Solid powder |
Description | RVX-297 is a BD2 selective inhibitor of BET bromodomains. RVX-297 is structurally related to the clinical compound RVX-208, currently undergoing phase III clinical trials for the treatment of cardiovascular diseases, but is distinctly different in its biological and pharmacokinetic profiles. RVX-297 preferentially binds to the BD2 domains of the BET bromodomain and Extra Terminal (BET) family of protein. Selective inhibition of either BD1 or BD2 can have significant implications on differential gene expression, which possibly can be further linked to the specific disease indication. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | RVX-297; RVX 297; RVX297. |
Reference | 1: Kharenko OA, Gesner EM, Patel RG, Norek K, White A, Fontano E, Suto RK, Young |
PubChem Compound | 24960071 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume